molecular formula C17H24O2 B14583792 Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- CAS No. 61405-15-0

Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)-

Cat. No.: B14583792
CAS No.: 61405-15-0
M. Wt: 260.4 g/mol
InChI Key: PCNJIBGOVCMDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group, a methyl group, and a trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- can be achieved through several synthetic routes. One common method involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of aromatic carboxylic acids. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acid chloride.

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Cyclohexanecarbonyl chloride.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

CAS No.

61405-15-0

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-methyl-3-(2,4,6-trimethylphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H24O2/c1-11-8-12(2)15(13(3)9-11)14-6-5-7-17(4,10-14)16(18)19/h8-9,14H,5-7,10H2,1-4H3,(H,18,19)

InChI Key

PCNJIBGOVCMDBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CCCC(C2)(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.